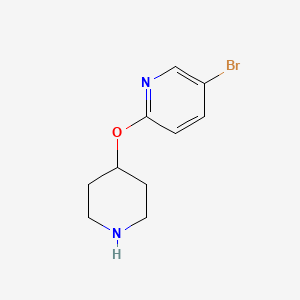

5-溴-2-(哌啶-4-氧基)吡啶

描述

The compound 5-Bromo-2-(piperidin-4-yloxy)pyridine is a brominated pyridine derivative that incorporates a piperidine moiety. This structure is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the bromine atom and the piperidin-4-yloxy group suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related brominated pyridine derivatives has been explored in various studies. For instance, the preparation of 5-bromo-2-(trifluoromethyl)pyridine involved spectroscopic characterization and density functional theory (DFT) studies to understand its structure and reactivity . Similarly, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives was achieved through condensation and alkylation reactions, indicating that brominated pyridines can be synthesized through systematic approaches . Although these studies do not directly describe the synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyridine, they provide insights into the methods that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been investigated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal X-ray diffraction data, revealing intermolecular interactions that stabilize the crystal structure . These techniques are crucial for confirming the geometry and electronic structure of brominated pyridine compounds, which would be relevant for 5-Bromo-2-(piperidin-4-yloxy)pyridine as well.

Chemical Reactions Analysis

Brominated pyridines are known to participate in various chemical reactions due to the presence of the reactive bromine atom. The study of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine revealed insights into the reactivity and stability of such compounds, which could inform the chemical reactions that 5-Bromo-2-(piperidin-4-yloxy)pyridine might undergo . Additionally, the transformation of 5-(bromomethyl)-1-pyrrolinium bromides into piperidin-3-ones through ring expansion-oxidation protocol suggests that brominated compounds can be used to generate piperidine derivatives, which is directly relevant to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be influenced by their molecular structure. For instance, the spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine were studied using FT-IR, NMR, and DFT, which provided information on vibrational frequencies, chemical shifts, and non-linear optical properties . These properties are important for understanding the behavior of 5-Bromo-2-(piperidin-4-yloxy)pyridine in different environments and could predict its reactivity and stability.

科学研究应用

5-Bromo-2-(piperidin-4-yloxy)pyridine is a chemical compound with the CAS Number: 792180-52-0 . It’s often used in scientific research, particularly in the field of organic chemistry .

Piperidine derivatives, such as 5-Bromo-2-(piperidin-4-yloxy)pyridine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

属性

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUHOECMLFFCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(piperidin-4-yloxy)pyridine | |

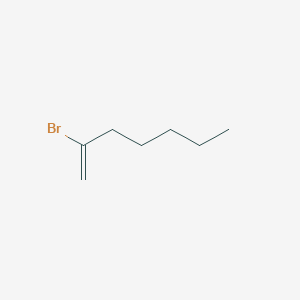

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)